Lipophilicity (XLogP3-AA) Differentiates the Ethyl from the Methyl Analog
The allyl (1-ethyl-4-oxocyclohexyl)carbamate exhibits a computed lipophilicity (XLogP3-AA) of 1.5, compared to 1.0 for the 1-methyl counterpart [1][2]. This 0.5 log unit increase, driven by the ethyl-to-methyl substitution, corresponds to an approximately 3.2-fold higher predicted partition coefficient, which may influence membrane permeability, protein binding, and metabolic clearance in early discovery settings.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Allyl (1-methyl-4-oxocyclohexyl)carbamate: XLogP3-AA = 1.0 |
| Quantified Difference | Δ XLogP3-AA = +0.5 (approx. 3.2× higher LogP) |
| Conditions | In silico calculation, PubChem XLogP3 3.0 algorithm [1][2] |
Why This Matters
Even modest lipophilicity shifts can alter off-target binding profiles and solubility; procurement decisions for screening libraries should account for this difference.
- [1] PubChem. Allyl (1-ethyl-4-oxocyclohexyl)carbamate. Compound Summary CID 138109344. https://pubchem.ncbi.nlm.nih.gov/compound/2097516-18-0. View Source
- [2] PubChem. Allyl (1-methyl-4-oxocyclohexyl)carbamate. Compound Summary CID 138111472. https://pubchem.ncbi.nlm.nih.gov/compound/2097517-24-1. View Source
